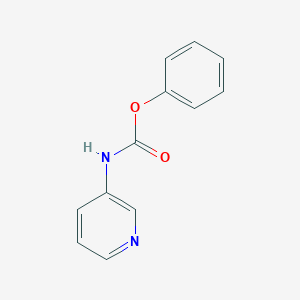
Phenyl pyridin-3-ylcarbamate
Vue d'ensemble
Description
Phenyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C12H10N2O2 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of Phenyl pyridin-3-ylcarbamate involves a condensation reaction of aminopyridines with commercially available phenylchloroformates in the presence of base (Et3N) and solvent (CH2Cl2). This is performed in an analogous fashion to the Schotten–Baumann reaction .Molecular Structure Analysis
The molecular structure of Phenyl pyridin-3-ylcarbamate consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in the references .Applications De Recherche Scientifique
Crystal Structure Analysis
Phenyl pyridin-3-ylcarbamate has been used in the study of crystal structures. In a research conducted by Pavle Mocilac and John F. Gallagher, they found that the carbamate monohydrates of Phenyl pyridin-3-ylcarbamate form isomorphous crystals that are isostructural in their primary hydrogen-bonding modes . This property makes it valuable in the field of crystallography .
Hydrogen Bonding Studies
The compound has been used in the study of hydrogen bonding. The primary hydrogen bonding and aggregation involves cyclic amide–water–pyridine moieties as (N—H O— H N) 2dimers about inversion centres . This property is important in understanding the behavior of molecules in various chemical reactions .
Synthesis of Isostructural Compounds
Phenyl pyridin-3-ylcarbamate has been used in the synthesis of isostructural compounds. The method of phenyl-N-pyridinyl-carbamate (CxxR) synthesis is a condensation reaction of aminopyridines with commercially available phenylchloroformates in the presence of base (Et 3 N) and solvent (CH 2 Cl 2) .
Chemical Building Blocks
Phenyl pyridin-3-ylcarbamate is used as a chemical building block in the field of life sciences . It is used in the synthesis of various other compounds for research purposes .
Biological Evaluation
Phenyl pyridin-3-ylcarbamate can be used in the synthesis of new series of pyridine, thiazole, and pyrazole analogues . These analogues can then be evaluated for their biological activities .
Molecular Docking
The compound can also be used in molecular docking studies. The synthesized analogues can be used to study their interactions with various biological targets .
Mécanisme D'action
Target of Action
It’s worth noting that related compounds have been studied for their anticancer properties , suggesting potential targets could be within cellular pathways related to cancer progression.
Mode of Action
The compound likely interacts with its targets through the formation of bonds and interactions at the molecular level, leading to changes in the function or activity of the target .
Biochemical Pathways
Given the potential anticancer properties of related compounds , it’s plausible that this compound could affect pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
Based on the potential anticancer properties of related compounds , it’s possible that this compound could induce changes in cell proliferation, induce apoptosis, or have other effects relevant to cancer biology.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenyl pyridin-3-ylcarbamate . .
Propriétés
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl pyridin-3-ylcarbamate | |
CAS RN |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)

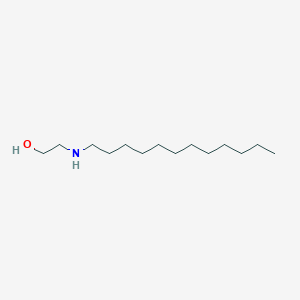



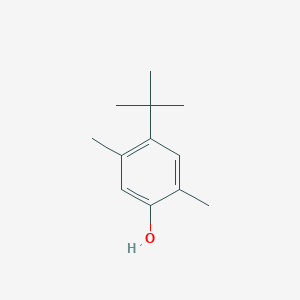
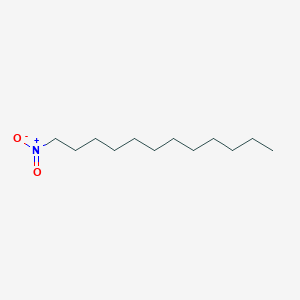

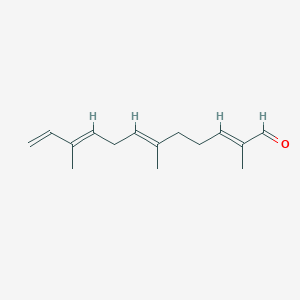


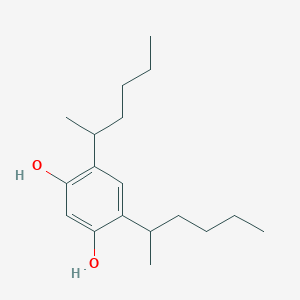
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)